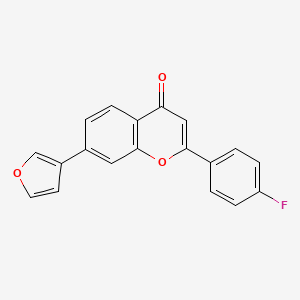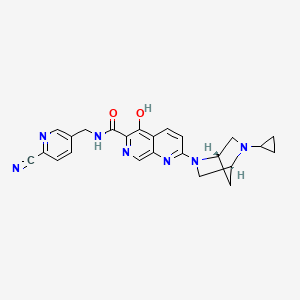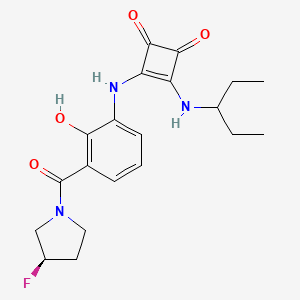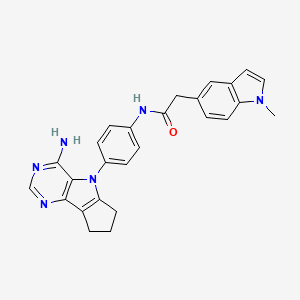
Cy3-PEG2-SCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3-PEG2-SCO is a dye derivative of Cyanine 3 containing two polyethylene glycol units. This compound carries a succinimidyl carbonate group that can be covalently bound to an amino group. The succinimidyl carbonate group is often used to react with amino acid residues of proteins or peptides, particularly lysine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG2-SCO involves the conjugation of Cyanine 3 with polyethylene glycol units and the introduction of a succinimidyl carbonate group. The reaction typically involves the following steps:
Activation of Cyanine 3: Cyanine 3 is activated by reacting with a suitable activating agent.
Conjugation with Polyethylene Glycol: The activated Cyanine 3 is then conjugated with polyethylene glycol units under controlled conditions.
Introduction of Succinimidyl Carbonate Group: Finally, the succinimidyl carbonate group is introduced to the polyethylene glycol-conjugated Cyanine 3.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Cyanine 3 are activated using industrial-grade activating agents.
Mass Conjugation: The activated Cyanine 3 is conjugated with polyethylene glycol units in large reactors.
Final Modification: The succinimidyl carbonate group is introduced in the final step, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cy3-PEG2-SCO primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group reacts with amino groups in proteins or peptides, forming stable covalent bonds.
Common Reagents and Conditions
Reagents: Common reagents include amino acids, peptides, and proteins.
Conditions: The reactions are typically carried out in aqueous solutions at neutral to slightly basic pH (pH 7-8).
Major Products
The major products formed from these reactions are this compound conjugates with proteins or peptides, where the succinimidyl carbonate group has reacted with amino groups.
Aplicaciones Científicas De Investigación
Cy3-PEG2-SCO has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used as a fluorescent dye for labeling proteins, peptides, and other biomolecules.
Imaging: Utilized in fluorescence microscopy and imaging techniques to visualize biological processes.
Bioconjugation: Employed in bioconjugation techniques to study protein-protein interactions and cellular dynamics.
Diagnostics: Used in diagnostic assays and biosensors for detecting specific biomolecules.
Mecanismo De Acción
The mechanism of action of Cy3-PEG2-SCO involves the covalent binding of the succinimidyl carbonate group to amino groups in proteins or peptides. This binding forms a stable amide bond, allowing the fluorescent dye to be permanently attached to the target molecule. The fluorescence properties of Cyanine 3 enable the labeled molecules to be visualized under appropriate excitation and emission wavelengths .
Comparación Con Compuestos Similares
Similar Compounds
Sulfo-Cy3-PEG2-TCO: A similar compound featuring a sulfonate group and a trans-cyclooctene moiety.
Cy3-PEG2-NHS: Another derivative of Cyanine 3 with a polyethylene glycol linker and an N-hydroxysuccinimide ester group.
Uniqueness
Cy3-PEG2-SCO is unique due to its succinimidyl carbonate group, which provides specific reactivity towards amino groups in proteins and peptides. This specificity makes it highly suitable for targeted labeling and bioconjugation applications.
Propiedades
Fórmula molecular |
C45H61ClN4O5 |
|---|---|
Peso molecular |
773.4 g/mol |
Nombre IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C45H60N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h13-16,18,21-26,35H,6-10,12,17,19,27-34H2,1-5H3,(H-,46,47,50,51);1H |
Clave InChI |
XLXIHWVRMCTGFF-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)













